molecular formula C10H13ClO3 B074109 Toluene, alpha-chloro-2,3,4-trimethoxy- CAS No. 1133-49-9

Toluene, alpha-chloro-2,3,4-trimethoxy-

Cat. No. B074109
CAS RN: 1133-49-9
M. Wt: 216.66 g/mol
InChI Key: HEAQHTKDZPKODU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis routes for Toluene, alpha-chloro-2,3,4-trimethoxy- were not found, a laboratory route to 2- and 4-chlorotoluene proceeds from 2- and 4-toluidines (i.e., 2- and 4-aminotoluene). These compounds are diazotized followed by treatment with cuprous chloride .


Molecular Structure Analysis

The molecular structure of Toluene, alpha-chloro-2,3,4-trimethoxy- consists of a toluene base where one of the hydrogen atoms is replaced with a chlorine atom . The molecule also contains three methoxy groups (-OCH3) attached to the benzene ring.

Scientific Research Applications

Chalcone Synthesis and Medicinal Applications

Specific Scientific Field

Organic chemistry and medicinal chemistry.

Summary of the Application

Chalcones are aromatic ketones that serve as essential precursors for various biologically active compounds. They form the central core of many natural products, including flavonoids and isoflavonoids. Researchers have synthesized chalcones and explored their diverse biological activities, making them promising candidates for drug discovery.

Experimental Procedures

Results and Outcomes

  • Anticancer Activity : Chalcones exhibit promising anticancer properties by inhibiting tumor cell growth and inducing apoptosis. Specific derivatives, such as 5′-chloro-2′-hydroxy-4′,6′-dimethyl-3,4,5-trimethoxychalcone, have demonstrated potent anti-inflammatory effects .

properties

IUPAC Name

1-(chloromethyl)-2,3,4-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAQHTKDZPKODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150351
Record name Toluene, alpha-chloro-2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2,3,4-trimethoxybenzene

CAS RN

1133-49-9
Record name Toluene, alpha-chloro-2,3,4-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC127395
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Toluene, alpha-chloro-2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g (4.34 mmols) of 2,3,4-trimethoxybenzyl alcohol was dropwise added to 10 ml of conc. hydrochloric acid under stirring at 0° C. The mixture was stirred at 0° C. for further 5 minutes. After the reaction, water was added to the mixture followed by extraction of the solution with diethyl ether. The diethyl ether layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to afford 4.80 g of 2,3,4-trimethoxybenzyl chloride as a crude product.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5 g (24.47 mmol) of 2,3,4-trimethoxybenzyl alcohol (Aldrich, Steinheim, FRG) are dissolved, under argon, in 13.9 ml of abs. methylene chloride, and this solution is treated with 0.278 ml of pyridine. 3.05 ml of thionyl chloride in 6.94 ml of abs. methylene chloride are added dropwise to this solution, while cooling slightly (ice/water), within the period of 20 min. During this procedure, the internal temperature rises to approximately 18°-23° C. The mixture is left to react subsequently for 45 min and the slightly yellow solution is then poured onto ice/water. After the phases have been separated, the organic phase is washed once each with 1N sulfuric acid and water. After drying over Na2SO4, and removing the solvent, the oily residue is distilled under HV (b.p.: 93°-95° C./0.07 Torr), and the title compound is obtained. 1H-NMR (220 MHz, CDCl3): 7.05 (d, 1H); 6.65 (d, 1H); 4.61 (s, 2H); 3.97 (s, 3H); 3.85 (s, 3H). HPLC: tRet =8.1 min (gradient II).
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